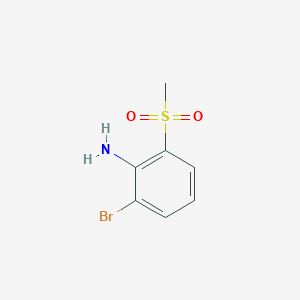

2-Bromo-6-methanesulfonylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO2S |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

2-bromo-6-methylsulfonylaniline |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 |

InChI Key |

GIZOVAMHBDBFAP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Bromo 6 Methanesulfonylaniline and Its Derivatives

Retrosynthetic Disconnections and Fragment Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. google.com This process involves imaginary "disconnections" of chemical bonds that correspond to reliable forward reactions.

Identification of Key Synthons for Aromatic Anilines

The primary synthons for 2-bromo-6-methanesulfonylaniline (B6204327) are the aniline (B41778) ring itself and the bromo and methanesulfonyl substituents. A primary disconnection approach would involve the direct introduction of the bromo and methanesulfonyl groups onto an aniline precursor. However, the directing effects of the amino group (ortho-, para-directing) and the methanesulfonyl group (meta-directing) present a significant challenge for achieving the desired 1,2,3-substitution pattern through direct electrophilic substitution on aniline.

A more logical retrosynthetic approach involves a functional group interconversion (FGI) strategy. For instance, the amino group can be introduced at a late stage of the synthesis by reduction of a nitro group. The nitro group is a strong meta-director, which can be strategically employed to install other substituents.

Strategic Planning for Convergent and Linear Syntheses of Substituted Benzene (B151609) Systems

Both linear and convergent synthetic strategies can be envisioned for this compound.

Linear Synthesis: A linear sequence would involve the stepwise introduction of the functional groups onto a simple benzene derivative. A plausible linear route could start with the nitration of a suitable precursor, followed by the introduction of the bromo and methanesulfonyl groups, and finally, the reduction of the nitro group to the desired aniline. The order of introduction of the bromo and methanesulfonyl groups would be critical to ensure the correct regiochemistry.

Convergent Synthesis: A convergent approach would involve the synthesis of two or more fragments that are then coupled together. For this compound, this is less common for the core aromatic structure but could be relevant for the synthesis of more complex derivatives where a substituted aniline fragment is coupled with another molecule.

Advanced Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound hinges on the effective preparation of key precursors and the strategic interconversion of functional groups to control regioselectivity.

Preparation of Ortho-Brominated Aniline Scaffolds

The direct bromination of aniline with bromine water typically leads to the formation of 2,4,6-tribromoaniline (B120722) due to the strong activating and ortho-, para-directing nature of the amino group. slideshare.net To achieve selective ortho-bromination, several strategies can be employed:

Protection of the Amino Group: The reactivity of the amino group can be attenuated by converting it into an amide, such as an acetanilide. The acetyl group is less activating than the amino group, allowing for more controlled bromination. Subsequent hydrolysis of the amide regenerates the aniline.

Use of a Directing Group: A temporary directing group can be installed on the aniline ring to guide the bromine to the desired position. For example, sulfonation of aniline places a sulfonic acid group at the para position. Bromination then occurs at the ortho positions to the amino group. The sulfonic acid group can be subsequently removed by hydrolysis. A known method for preparing 2,6-dibromoaniline (B42060) utilizes the bromination of sulfanilic acid followed by desulfonation. google.comorgsyn.org

Diazotization-Sandmeyer Reaction: An alternative route starts from ortho-nitroaniline. Diazotization of the amino group followed by a Sandmeyer reaction with a bromide source can introduce the bromine atom. The nitro group can then be reduced to an aniline. google.com

A selection of methods for the preparation of ortho-bromoanilines is presented in the table below.

| Starting Material | Reagents | Product | Notes |

| Aniline | 1. Acetic anhydride; 2. Br2; 3. H3O+ | 2-Bromoaniline | Protection-bromination-deprotection sequence. |

| Sulfanilic acid | 1. Br2, H2O; 2. H2SO4, heat | 2,6-Dibromoaniline | Use of a directing and blocking group. google.comorgsyn.org |

| o-Nitroaniline | 1. NaNO2, HBr; 2. CuBr; 3. Fe, HCl | 2-Bromoaniline | Introduction of bromine via diazotization. google.com |

Introduction of the Methanesulfonyl Moiety: Methodological Considerations

The methanesulfonyl group (CH3SO2-) can be introduced onto the aromatic ring through various methods:

Sulfonylation of an Amine: The most direct approach to forming a sulfonamide is the reaction of an aniline with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This would form N-(methanesulfonyl)aniline. To achieve C-sulfonylation on the ring, a Friedel-Crafts-type reaction is typically required.

Friedel-Crafts Sulfonylation: A methanesulfonyl group can be directly attached to the benzene ring using methanesulfonyl chloride and a Lewis acid catalyst such as aluminum chloride. However, the presence of an amino group on the ring is problematic for this reaction, often requiring protection.

From a Sulfonic Acid: A sulfonic acid group can be converted to a sulfonyl chloride by reaction with thionyl chloride or a similar reagent. The resulting sulfonyl chloride can then be reacted with a methylating agent, although this is a less common route for introducing a methanesulfonyl group.

A plausible strategy for the synthesis of this compound would involve the sulfonylation of a pre-brominated aniline derivative.

Selective Functionalization at the Aniline Nitrogen and Aromatic Ring

Further functionalization of this compound can be achieved at the aniline nitrogen or the remaining positions on the aromatic ring.

N-Functionalization: The amino group can undergo a variety of reactions, including alkylation, acylation, and sulfonylation. For instance, reaction with an alkyl halide in the presence of a base can introduce an alkyl group onto the nitrogen. researchgate.net Selective N-functionalization is crucial for building more complex molecular architectures.

Aromatic Ring Functionalization: The remaining positions on the aromatic ring (positions 3, 4, and 5) can be functionalized through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered. The bromo substituent can also participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. For example, 2,6-dibromoaniline can undergo Suzuki coupling with aryl boronic acids. researchgate.net Directed ortho-metalation, for example via lithiation of a protected aniline, can also be a powerful tool for introducing substituents at specific positions. researchgate.net

The table below summarizes some selective functionalization reactions.

| Substrate | Reagents | Product Type | Reaction Type |

| 2-Bromoaniline | Alkyl halide, base | N-Alkyl-2-bromoaniline | N-Alkylation researchgate.net |

| 2,6-Dibromoaniline | Aryl boronic acid, Pd catalyst | 2-Aryl-6-bromoaniline | Suzuki Coupling researchgate.net |

| N-Protected 2-bromoaniline | n-BuLi, electrophile | N-Protected 2-bromo-6-substituted aniline | Ortho-lithiation researchgate.net |

Catalytic and Non-Catalytic Coupling Reactions in Compound Assembly

Coupling reactions are fundamental to the assembly of derivatives from the this compound core. These reactions, often catalyzed by transition metals, facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C and C-N bonds. organic-chemistry.org Their reliability, mild reaction conditions, and broad functional group tolerance make them ideal for the late-stage functionalization of complex molecules. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound. For this compound, the bromine atom serves as the halide partner, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups. nih.gov Research on unprotected ortho-bromoanilines has demonstrated that these substrates can effectively undergo Suzuki-Miyaura coupling without the need for protecting the amine group, which enhances synthetic efficiency. nih.gov The general catalytic cycle involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

| Parameter | Condition | Rationale / Effect | Source(s) |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for coupling aryl bromides with various boronic acids. | nih.govmdpi.com |

| Ligand | Phosphine-based (e.g., PPh₃) | Electron-donating ligands stabilize the Pd center and facilitate the catalytic cycle. | libretexts.org |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron species for transmetalation. | nih.govmdpi.com |

| Solvent | 1,4-Dioxane (B91453), Toluene, Acetonitrile (B52724) | Solvent choice affects solubility and reaction kinetics; 1,4-dioxane often gives good yields. | mdpi.com |

| Reactant | Aryl/heteroaryl/alkyl boronic acids or esters | Determines the substituent to be introduced at the bromine position. | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.org It provides a powerful method for further derivatizing this compound by replacing the bromine atom with a wide variety of primary or secondary amines. acsgcipr.org This transformation is particularly useful for building molecules with diverse amine functionalities, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized, sterically hindered phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos, XPhos) has been crucial for achieving high yields and broad substrate scope, allowing the reaction to proceed under relatively mild conditions. nih.govrsc.org

| Component | Example(s) | Role in Reaction | Source(s) |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | acsgcipr.org |

| Ligand | XPhos, RuPhos, BrettPhos | Stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. | nih.govrsc.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine coupling partner. | nih.govlibretexts.org |

| Solvent | Toluene, Dioxane, THF | Typically non-polar, aprotic solvents are used. | nih.govlibretexts.org |

| Amine Partner | Primary amines, secondary amines, ammonia (B1221849) equivalents | The nucleophile that displaces the bromide. | wikipedia.org |

The Ullmann reaction is a classical copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. researchgate.net It serves as an important alternative to palladium-catalyzed methods. In the context of this compound, an Ullmann condensation could be employed to couple the aryl bromide with an alcohol to form an ether or with an amine to form a new C-N bond. researchgate.net While traditional Ullmann reactions often require harsh conditions like high temperatures, modern protocols have been developed that use ligands and alternative solvents to enable the reaction to proceed under milder conditions. researchgate.net For instance, intramolecular C-O cross-coupling using copper catalysts provides a route to cyclic structures like benzoxazoles from related N-(2-bromophenyl)amide precursors. orgsyn.org

Beyond coupling reactions at the C-Br bond, the aromatic ring of this compound is amenable to substitution reactions, guided by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile attacks the electron-rich benzene ring, replacing a hydrogen atom. masterorganicchemistry.com The outcome is dictated by the directing effects of the substituents already on the ring.

-NH₂ (Amino) group: A powerful activating group and ortho, para-director. lkouniv.ac.in

-Br (Bromo) group: A deactivating group and an ortho, para-director.

-SO₂Me (Methanesulfonyl) group: A strong deactivating group and a meta-director.

The positions ortho and para to the strongly activating amino group (positions 3, 5, and the bromine-bearing carbon 6) are the most activated. However, the bulky methanesulfonyl and bromo groups at positions 2 and 6 provide significant steric hindrance. The methanesulfonyl group deactivates the ring, particularly at the positions ortho and para to it. Therefore, electrophilic substitution is most likely to occur at position 5, which is para to the activating amino group and meta to both deactivating groups. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and further halogenation (e.g., using Br₂/FeBr₃). libretexts.org

Nucleophilic Aromatic Substitution (SNAr): This reaction involves a nucleophile attacking an aromatic ring and replacing a leaving group. chemistrysteps.com For an SNAr reaction to be feasible, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the potent electron-withdrawing methanesulfonyl (-SO₂Me) group is located ortho to the bromine atom. This arrangement strongly activates the C-Br bond toward nucleophilic attack. researchgate.net The negative charge of the intermediate (a Meisenheimer complex) can be effectively stabilized by resonance involving the sulfonyl group. chemistrysteps.comnih.gov Thus, the bromine atom can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or amines) to generate a variety of derivatives. This pathway provides a complementary strategy to the Buchwald-Hartwig amination for forming C-N bonds or for introducing oxygen or sulfur nucleophiles.

Optimization of Reaction Conditions and Process Intensification

Achieving high yield and selectivity in the synthesis of this compound derivatives requires careful optimization of multiple reaction parameters. Process intensification aims to make these syntheses more efficient, safer, and more environmentally benign.

The choice of solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway by affecting reactant solubility, catalyst stability, and transition state energies.

In Palladium-Catalyzed Couplings , solvents like 1,4-dioxane, toluene, and THF are commonly used. mdpi.comlibretexts.org Studies have shown that for Suzuki reactions, the choice between solvents such as toluene, acetonitrile, and 1,4-dioxane can impact the yield, with dioxane often proving superior. mdpi.com

For Ullmann Couplings , recent research has explored the use of "green" or unconventional solvents. Deep eutectic solvents, for example, have been shown to serve as effective and recyclable reaction media, sometimes eliminating the need for an additional ligand. researchgate.net

The polarity of the solvent can also influence the electronic properties of the aniline substrate itself, as demonstrated by studies on the effect of solvents on the electronic spectra of substituted anilines. orientjchem.org

Fine-tuning temperature, pressure, and the ratio of reactants is essential for maximizing the formation of the desired product while minimizing side reactions.

Temperature: Most cross-coupling reactions are run at elevated temperatures (e.g., 70-110 °C) to ensure a reasonable reaction rate. mdpi.com However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. In a synthesis of a related compound, 2-Bromo-6-methylaminopyridine, high temperatures (180 °C) were required to drive the reaction forward. georgiasouthern.edu

Pressure: For reactions involving volatile reagents (like methylamine), conducting the synthesis in a sealed pressure tube can be necessary to maintain the concentration of the reactant and allow the reaction to proceed at temperatures above the reagent's boiling point. georgiasouthern.edu

Stoichiometry: The precise ratio of the reactants, catalyst, ligand, and base must be controlled. For example, in Suzuki couplings, a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the limiting aryl halide. mdpi.comresearchgate.net The catalyst loading is typically kept low (e.g., 1-5 mol%) for efficiency and cost-effectiveness. mdpi.comacsgcipr.org Careful control of stoichiometry is key to achieving high conversion and simplifying the purification of the final product.

Kinetic vs. Thermodynamic Control in Complex Chemical Syntheses

In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a concept categorized as kinetic versus thermodynamic control. wikipedia.orglibretexts.org This principle is particularly relevant in the synthesis of highly substituted aromatic compounds like this compound, where isomers are likely to be formed.

A reaction is under kinetic control when the product ratio is determined by the rates of formation of the products. libretexts.org The product that forms the fastest, via the pathway with the lowest activation energy, will be the major product. dalalinstitute.com Such reactions are typically conducted at lower temperatures and for shorter durations, under conditions that are irreversible or where equilibrium is not reached. wikipedia.orglibretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stabilities of the products themselves. libretexts.org Given sufficient energy (e.g., higher temperatures) and time to allow for reversibility, the reaction system will reach equilibrium, favoring the most stable product, which may not be the one that forms fastest. wikipedia.orgdalalinstitute.com

In the context of synthesizing this compound, a key step would be the bromination of a precursor like 2-methanesulfonylaniline. The amino group is a powerful activating, ortho-, para-directing group, while the methanesulfonyl group is a deactivating, meta-directing group. The electrophilic bromination would be expected to be directed by the strongly activating amino group to the positions ortho and para to it.

The formation of different brominated isomers can be understood through the lens of kinetic and thermodynamic control. For instance, the formation of the 2-bromo isomer versus the 4-bromo isomer from a 2-substituted aniline precursor would depend on the relative activation energies and stabilities of the intermediates and products. Running the reaction at low temperatures might favor the kinetic product, the one whose intermediate sigma complex is formed more rapidly, while higher temperatures could allow for equilibration, potentially through reversible bromination or rearrangement, to favor the most thermodynamically stable bromoaniline isomer. numberanalytics.com

Table 1: Factors Influencing Kinetic vs. Thermodynamic Product Distribution

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Major Product | Product with the lowest activation energy of formation | The most thermodynamically stable product |

This table illustrates the general conditions that favor either kinetic or thermodynamic control in a chemical reaction where multiple products are possible.

Green Chemistry and Sustainable Synthetic Approaches for Substituted Anilines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.stwordpress.com The synthesis of substituted anilines, a class of compounds widely used in the pharmaceutical and materials industries, is an area where the implementation of greener methodologies is of significant interest.

Solvent-Free and Aqueous Medium Syntheses

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which often pose environmental and safety hazards. Consequently, developing synthetic methods that operate in greener media, such as water, or under solvent-free conditions is a key objective.

For the synthesis of brominated anilines, traditional methods often employ hazardous reagents like liquid bromine in chlorinated solvents. sci-hub.stwordpress.com Greener alternatives have been developed that utilize less hazardous bromine sources in aqueous or mixed aqueous-ethanolic media. For example, a two-step synthesis of 4-bromoacetanilide from aniline has been demonstrated using a ceric ammonium (B1175870) nitrate–KBr combination in an ethanolic–aqueous medium for the bromination step. acs.orgalfred.eduresearchgate.net This approach avoids the use of elemental bromine and harsh organic solvents.

Solvent-free synthesis represents another important green strategy. Reactions can be carried out by grinding solid reactants together or by using one of the reactants as the solvent. For instance, the synthesis of molecular bromine under solvent-free conditions has been studied for the in situ bromination of aromatic compounds, which can simplify product purification and reduce waste.

Catalyst Recycling and Reusability in Brominated Aniline Synthesis

Catalysts are fundamental to many chemical transformations, but their use can be costly and generate waste. The development of recyclable catalysts is a cornerstone of sustainable chemistry. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are often favored as they can be easily separated from the reaction mixture by filtration and reused.

In the context of preparing substituted anilines, various recyclable catalysts have been explored. For example, alumina (B75360) has been shown to be a recyclable catalyst for certain Friedel-Crafts type reactions. kobe-u.ac.jp After the reaction, the alumina can be recovered by washing with water and drying, allowing it to be used in subsequent reaction cycles, which reduces waste and lowers costs. kobe-u.ac.jp Similarly, copper(II) oxide nanoparticles have been used as a recyclable, ligand-free catalyst for C-O cross-coupling reactions in the synthesis of benzoxazoles from N-(2-bromophenyl)amides. orgsyn.org The potential application of such recyclable catalytic systems to the synthesis of this compound could involve steps like the sulfonylation of a bromoaniline or the bromination of a methanesulfonylaniline using a solid, recoverable catalyst.

A potential synthetic route to 2,6-dibromoaniline proceeds via the bromination and subsequent desulfonation of sulfanilic acid, a process that can be conducted in an aqueous medium. google.com While this specific example may not involve a recyclable catalyst for the bromination itself, it highlights the use of water as a green solvent.

Atom Economy and E-Factor Considerations in Chemical Process Development

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.gov It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu

The E-Factor provides a more practical measure of the waste generated in a process. It is defined as the total mass of waste produced divided by the mass of the desired product. researchgate.net

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener, more efficient process with less waste. The pharmaceutical industry has historically had very high E-factors, often between 25 and 100, indicating significant opportunities for improvement through greener synthetic design. researchgate.net

To illustrate, consider a hypothetical synthesis of this compound (MW: 250.11 g/mol ) bldpharm.com starting from 2-aminophenyl methyl sulfone (a hypothetical intermediate). The bromination step using N-bromosuccinimide (NBS) as the brominating agent would generate succinimide (B58015) as a byproduct.

Table 2: Hypothetical Atom Economy for the Bromination of 2-Aminophenyl Methyl Sulfone

| Reactant | Formula | Molecular Weight ( g/mol ) |

| 2-Aminophenyl methyl sulfone | C₇H₉NO₂S | 171.22 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Product | Formula | Molecular Weight ( g/mol ) |

| This compound | C₇H₈BrNO₂S | 250.11 |

| Succinimide (Byproduct) | C₄H₅NO₂ | 99.09 |

In this hypothetical reaction, the atom economy would be calculated as: Atom Economy = [250.11 / (171.22 + 177.98)] x 100% ≈ 71.6%

This calculation highlights that even with a 100% chemical yield, a significant portion of the reactant mass ends up as a byproduct. Designing syntheses with higher atom economy, for example by using catalytic methods or reagents where more atoms are incorporated into the final product, is a key goal in modern chemical process development. buecher.de

Mechanistic Investigations into the Reactivity of 2 Bromo 6 Methanesulfonylaniline

Electronic and Steric Influences of Substituents on Aromatic Reactivity

The chemical behavior of 2-Bromo-6-methanesulfonylaniline (B6204327) is dictated by the cumulative electronic and steric contributions of its bromo, methanesulfonyl, and amino substituents. These groups modulate the electron density of the aromatic ring and the nucleophilicity of the aniline (B41778) nitrogen, thereby influencing the regioselectivity and rate of its reactions.

The bromo group exerts a dual electronic effect on the aromatic ring. Through its inductive effect, bromine is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, the lone pairs on the bromine atom can be donated to the aromatic system, which directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho and para to the bromo group are already substituted or sterically hindered.

In the context of ortho-directed metallation, the bromo group can play a significant role. Directed ortho-metalation (DoM) is a powerful tool in organic synthesis that allows for the specific functionalization of the position ortho to a directing metalation group (DMG). While halogens are not the strongest DMGs, they can facilitate metalation, often leading to a halogen-metal exchange or deprotonation at an adjacent site. In the case of this compound, the presence of the amino and methanesulfonyl groups would likely dominate the directing effects in a typical DoM reaction.

The methanesulfonyl (-SO2CH3) group is a potent electron-withdrawing group. It deactivates the aromatic ring to a significant extent through both a strong inductive effect and a resonance effect, pulling electron density out of the benzene (B151609) ring. This deactivation makes electrophilic aromatic substitution reactions on this compound challenging. The presence of the methanesulfonyl group significantly lowers the electron density on the aromatic ring, making it less susceptible to attack by electrophiles.

The basicity and nucleophilicity of the aniline nitrogen in this compound are substantially diminished by the presence of the ortho-bromo and ortho-methanesulfonyl groups. Both groups are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom, making it a weaker base and a poorer nucleophile. This decreased reactivity of the amino group has significant implications for reactions such as acylation, alkylation, and diazotization, which typically require a certain level of nucleophilicity from the aniline nitrogen.

The steric hindrance provided by the two ortho substituents also plays a role in reducing the accessibility of the nitrogen's lone pair to attacking electrophiles, further decreasing its reactivity in many reaction pathways.

Reaction Pathways and Intermediates in Derivatization

The derivatization of this compound can proceed through various reaction pathways, with the specific mechanism often being dependent on the reaction conditions and the nature of the reacting partner.

The amidation and alkylation of anilines can proceed through either concerted or stepwise mechanisms. In a concerted mechanism, the bond formation and bond breaking occur in a single transition state. In a stepwise mechanism, the reaction proceeds through one or more intermediates. For a sterically hindered and electronically deactivated aniline such as this compound, these reactions are likely to be slow.

The choice between a concerted and stepwise pathway is influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts. For instance, the acylation of anilines with acyl chlorides can proceed through a stepwise mechanism involving a tetrahedral intermediate. Given the reduced nucleophilicity of the aniline nitrogen in this compound, the formation of such an intermediate would be a high-energy step.

Table 1: Plausible Mechanistic Pathways for Amidation and Alkylation of this compound

| Reaction Type | Plausible Mechanism | Key Factors Influencing Pathway |

| Amidation | Stepwise (Addition-Elimination) | The stability of the tetrahedral intermediate, the nature of the leaving group on the acylating agent, and steric hindrance around the nitrogen. |

| Alkylation | SN2-like (concerted) or Stepwise | The nature of the alkylating agent (primary, secondary, tertiary), the strength of the base used for deprotonation, and solvent effects. |

Radical Pathways in Halogen Functionalization

While ionic pathways are common for many reactions of anilines, radical pathways can also be involved, particularly in halogenation reactions under specific conditions (e.g., using N-halosuccinimides in the presence of a radical initiator). However, for an electron-deficient aromatic ring like that in this compound, radical aromatic substitution is generally less facile than for electron-rich aromatics.

The introduction of another halogen atom onto the ring would likely require harsh conditions and may proceed through a radical mechanism. The regioselectivity of such a reaction would be influenced by the directing effects of the existing substituents and the stability of the potential radical intermediates. There is limited specific literature on the radical halogenation of this compound, but the general principles of radical aromatic substitution would apply.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetic and thermodynamic parameters of a reaction provide invaluable insights into its mechanism and feasibility. For the chemical transformations of this compound, such data would quantify reaction rates, energy barriers, and the position of equilibrium.

Determination of Reaction Rates and Rate Laws

Currently, there are no published studies that have determined the specific reaction rates or established the rate laws for reactions involving this compound. In a hypothetical Suzuki-Miyaura reaction, the rate law would likely be complex, depending on the concentrations of the aryl halide, the boronic acid, the palladium catalyst, and the base. For many Suzuki-Miyaura reactions, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific substrates and reaction conditions.

Table 3.3.1-1: Hypothetical Rate Law for a Suzuki-Miyaura Reaction of this compound

| Reaction Component | Hypothetical Order of Reaction | Rationale |

| This compound | Typically 1 | Often involved in the rate-determining oxidative addition step. |

| Organoboron Reagent | Variable (0 to 1) | Can be involved in the rate-determining transmetalation step. |

| Palladium Catalyst | Typically 1 | The concentration of the active catalyst is crucial. |

| Base | Variable | Can influence the rate of transmetalation. |

This table represents a generalized rate law for Suzuki-Miyaura reactions and is not based on experimental data for this compound.

Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

Activation parameters, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), are crucial for understanding the energy profile of a reaction. Unfortunately, no experimental or computational studies have reported these parameters for any transformation of this compound.

Table 3.3.2-1: Illustrative Activation Parameters for a Generic Cross-Coupling Reaction Step

| Parameter | Typical Range for Reductive Elimination (kcal/mol) | Interpretation |

| ΔH‡ | 15 - 30 | Energy required to reach the transition state; bond breaking and formation. |

| ΔS‡ | Negative | Indicates a more ordered transition state compared to the reactants. |

| ΔG‡ | 20 - 35 | Overall energy barrier to the reaction step at a given temperature. |

These values are representative for reductive elimination steps in palladium-catalyzed cross-coupling reactions and are not specific to this compound.

Equilibrium Constants and Product Distribution Analysis

The equilibrium constant (Keq) for a reaction indicates the relative concentrations of reactants and products at equilibrium. For most cross-coupling reactions, the formation of the C-C or C-N bond is thermodynamically favorable, leading to a large Keq and high product yields.

Product distribution analysis for reactions involving this compound would be critical, especially in cases where side reactions could occur. For instance, in a Suzuki-Miyaura coupling, potential side products could arise from homocoupling of the boronic acid or the aryl halide. The distribution of products would be influenced by factors such as the catalyst system, reaction temperature, and the nature of the reactants. Without experimental data, a quantitative analysis of product distribution for reactions of this compound remains speculative.

Derivatization and Functionalization Strategies Applied to 2 Bromo 6 Methanesulfonylaniline

Functionalization of the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group is a primary site for reactions that introduce new carbon-nitrogen or nitrogen-heteroatom bonds, leading to a variety of derivatives.

N-alkylation introduces alkyl groups onto the aniline nitrogen. This can be achieved using alkyl halides in the presence of a base to deprotonate the amine, rendering it more nucleophilic. For instance, the reaction of an aniline derivative with an alkyl halide can proceed in the presence of a suitable base like potassium carbonate. organic-chemistry.org Similarly, N-acylation involves the reaction of the aniline with acylating agents such as acyl chlorides or anhydrides. These reactions are often catalyzed by Lewis acids like zinc chloride to enhance the electrophilicity of the acylating agent, leading to the formation of N-acylated sulfonamides. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is representative of general reactions and may not specifically use 2-Bromo-6-methanesulfonylaniline (B6204327) as the starting material.

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide, K₂CO₃ | DMF, -10°C | N-Alkyl-Aniline | organic-chemistry.org |

| N-Acylation | Acyl Chloride or Bromoacetyl Bromide | Anhydrous ZnCl₂ | N-Acyl-Aniline | mdpi.com |

The aniline nitrogen can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction typically occurs under acidic conditions, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine. youtube.com The resulting imine can be a stable product or an intermediate for further transformations. Intramolecular reactions between the aniline and another functional group on the same molecule can lead to the formation of fused heterocyclic rings, which are common motifs in many biologically active compounds. For example, the reaction of a bromo-substituted aniline with an isothiocyanate can lead to the formation of a quinazoline (B50416) ring system. nih.gov

The primary amino group of anilines can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring, including cyano groups. researchgate.net

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a key handle for introducing carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the bromo substituent. The Suzuki coupling, for instance, pairs the aryl bromide with a boronic acid or ester to form a new C-C bond. nih.govnih.gov Similarly, the Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne to form an alkynyl-substituted arene. nih.gov These reactions typically employ a palladium catalyst, a suitable ligand, and a base.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions This table is representative of general reactions and may not specifically use this compound as the starting material.

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | nih.gov |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Ligand, Base | C-N | N/A |

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing the position ortho to a directing group. wikipedia.orgorganic-chemistry.org In the case of this compound, the methanesulfonyl or a protected amine group can act as a directed metalation group (DMG). nih.gov Treatment with a strong base, such as an organolithium reagent, results in deprotonation at the ortho position, forming an aryllithium species. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the potent electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) significantly activates the aromatic ring towards nucleophilic attack. Its position ortho to the bromine atom is crucial, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The generally accepted mechanism for SNAr involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The presence of the ortho-sulfonyl group is critical for stabilizing this intermediate.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

Strong nucleophiles are particularly effective in displacing the bromide from the activated ring. The rate of reaction is generally dependent on the nucleophile's strength and concentration. The reactivity order of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the bromo group in this substrate is sufficiently activated by the adjacent sulfonyl group to undergo substitution efficiently.

Below is a table illustrating potential SNAr reactions on this compound with various strong nucleophiles.

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-methanesulfonylaniline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-6-methanesulfonylaniline |

| Amine | Piperidine | 2-(Piperidin-1-yl)-6-methanesulfonylaniline |

| Cyanide | Sodium Cyanide (NaCN) | 2-Amino-3-methanesulfonylbenzonitrile |

Modifications of the Methanesulfonyl Group

The methanesulfonyl group is not merely an activating group for SNAr; it can also be the target of chemical modification, adding another layer of synthetic utility to the scaffold.

Reductive Cleavage and Oxidation State Manipulations

The sulfonyl group can be removed from the aromatic ring through reductive desulfonylation. wikipedia.org This process typically involves strong reducing agents and can be a valuable strategic step if the sulfonyl group's activating or directing effects are no longer needed. For instance, treatment with certain reducing agents like sodium amalgam or under specific catalytic conditions can cleave the C-S bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org Such reactions transform the sulfonyl group into a removable "blocking group," which can be used to control regioselectivity in earlier synthetic steps and then excised. wikipedia.org

Furthermore, the oxidation state of the sulfur atom can be manipulated. The sulfone can be reduced to the corresponding sulfoxide (B87167) or even sulfide (B99878) using appropriate reducing agents under controlled conditions. This alters the electronic properties of the substituent significantly, as the electron-withdrawing strength decreases with the oxidation state (sulfone > sulfoxide > sulfide), which in turn modifies the reactivity of the aromatic ring in subsequent reactions.

Role in Sulfonyl-Activated Nucleophilic Additions

As discussed in the context of SNAr, the primary role of the methanesulfonyl group is to activate the aromatic ring for nucleophilic addition. It achieves this by powerfully withdrawing electron density from the ring via both inductive and resonance effects. This polarization makes the carbon atoms of the ring, particularly the ortho and para positions, more electrophilic and susceptible to attack by nucleophiles. The stabilization of the anionic Meisenheimer intermediate is key; the negative charge can be delocalized onto the oxygen atoms of the sulfonyl group, lowering the activation energy of the reaction. This activation is essential for the successful displacement of the bromo leaving group.

Regioselective and Chemoselective Functionalization

The presence of three distinct functional groups on the aniline ring presents both a challenge and an opportunity for selective transformations. taylorandfrancis.com Achieving selectivity requires a careful choice of reagents and reaction conditions.

Strategies for Ortho, Meta, and Para Selectivity in Substituted Anilines

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. For electrophilic aromatic substitution (EAS), the powerful activating and ortho, para-directing amino group generally dominates.

| Substituent | Type | Directing Effect (for EAS) |

| -NH₂ | Activating | ortho, para |

| -Br | Deactivating | ortho, para |

| -SO₂CH₃ | Deactivating | meta |

The positions ortho to the amino group (C1 and C3) are already substituted. Therefore, electrophilic attack is strongly directed to the C4 position, which is para to the amino group and also meta to the methanesulfonyl group. This convergence of directing effects makes the C4 position the most probable site for reactions like nitration, halogenation, or Friedel-Crafts reactions. To functionalize other positions, a blocking group strategy might be employed. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Bromo 6 Methanesulfonylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Bromo-6-methanesulfonylaniline (B6204327) in solution. A combination of one-dimensional and multi-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY spectra would display correlations between the adjacent aromatic protons, allowing for the unambiguous assignment of the aromatic spin system. princeton.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.net This is used to assign the specific carbon signals for each protonated aromatic carbon and the methyl group of the methanesulfonyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two to four bonds. princeton.eduresearchgate.net Key HMBC correlations for this molecule would include correlations from the methyl protons to the sulfonyl carbon, and from the amine protons to the ortho and ipso-carbons, definitively placing the substituents on the aniline (B41778) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.netmdpi.com This is particularly useful for confirming the substitution pattern. A NOESY spectrum would show cross-peaks between the amine (NH₂) protons and the protons of the adjacent methanesulfonyl group, providing clear evidence of their spatial proximity.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound This interactive table summarizes the expected NMR data. Click on a correlation type to highlight the interacting atoms.

| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | COSY Correlations (with H at) | HSQC Correlation | HMBC Correlations (with C at) | NOESY Correlations (with H at) |

|---|---|---|---|---|---|---|

| C1-NH₂ | 5.10 | 145.0 | - | C1 | C2, C6, C3 | H of -SO₂CH₃ |

| C2-Br | - | 115.0 | - | - | - | - |

| C3-H | 7.50 | 133.0 | 4 | C3 | C1, C2, C4, C5 | 4 |

| C4-H | 6.90 | 121.0 | 3, 5 | C4 | C2, C3, C5, C6 | 3, 5 |

| C5-H | 7.30 | 130.0 | 4 | C5 | C1, C3, C4, C6 | 4 |

| C6-SO₂CH₃ | - | 138.0 | - | - | - | - |

Solid-state NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphism. nih.govresearchgate.netjocpr.com Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. These differences arise from variations in molecular packing and intermolecular interactions within the crystal lattice. nih.gov

SS-NMR, particularly using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), can distinguish between different polymorphic forms of this compound. Each unique crystal lattice environment gives rise to a distinct set of chemical shifts. dur.ac.uk Therefore, each polymorph will produce a unique SS-NMR spectrum, allowing for their identification and the analysis of molecular conformations and packing arrangements in the solid state. researchgate.net

Table 2: Illustrative Solid-State ¹³C NMR Chemical Shift Differences Between Two Hypothetical Polymorphs of this compound

| Carbon Atom | Form I Chemical Shift (ppm) | Form II Chemical Shift (ppm) | Shift Difference (Δδ, ppm) |

|---|---|---|---|

| C1 (C-NH₂) | 145.2 | 146.1 | 0.9 |

| C2 (C-Br) | 114.8 | 114.1 | -0.7 |

| C3 | 133.5 | 134.0 | 0.5 |

| C4 | 121.3 | 120.5 | -0.8 |

| C5 | 130.6 | 130.9 | 0.3 |

| C6 (C-SO₂) | 138.4 | 137.5 | -0.9 |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. In this compound, steric hindrance caused by the bulky ortho-substituents (bromo and methanesulfonyl groups) can lead to restricted rotation around the C(aryl)-N and C(aryl)-S bonds.

By conducting variable-temperature (VT) NMR experiments, it is possible to observe changes in the NMR spectrum as the rate of rotation changes. At low temperatures, the rotation may be slow enough to observe distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. From the coalescence temperature and the frequency difference between the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational dynamics of the molecule. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uol.deuni-ulm.deub.edu It provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular structure and revealing its conformation in the solid state.

An SCXRD experiment on a suitable single crystal of this compound would yield detailed information about its crystallographic parameters, including the unit cell dimensions and the space group, which describes the symmetry of the crystal lattice. preprints.org The analysis provides the exact coordinates of each atom, allowing for the generation of a detailed 3D model of the molecule. nih.gov

Table 3: Hypothetical Crystallographic and Molecular Geometry Data for this compound This interactive table presents potential crystallographic data. Select a parameter type to view the corresponding values.

Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.15 |

| b (Å) | 14.20 |

| c (Å) | 9.50 |

| β (°) | 105.5 |

| Volume (ų) | 1058.2 |

Selected Bond Lengths (Å)

| Bond | Length |

|---|---|

| C-Br | 1.90 |

| C-S | 1.78 |

| S=O | 1.44 |

| C-N | 1.39 |

Selected Bond Angles (°)

| Angle | Value |

|---|---|

| C2-C1-C6 | 118.5 |

| C1-C6-S | 121.0 |

| O-S-O | 119.5 |

The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions, which can be precisely characterized by SCXRD. mdpi.comchemrxiv.org These interactions are fundamental to understanding the physical properties and polymorphism of the solid.

Hydrogen Bonding: The amine group (-NH₂) is a classic hydrogen bond donor, while the oxygen atoms of the methanesulfonyl group (-SO₂CH₃) are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds are a primary motif in the crystal structure, linking molecules into chains or sheets. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor. wikipedia.orgwiley-vch.de An attractive interaction can form between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a sulfonyl oxygen or the nitrogen atom. beilstein-journals.orgmdpi.com This type of interaction is highly directional and contributes significantly to the stability of the crystal lattice.

Pi-Stacking: The aromatic aniline rings can interact with each other through π-π stacking. rsc.org These interactions, which involve the overlap of π-orbitals, can be arranged in either a face-to-face or an offset (displaced) fashion, further stabilizing the crystal packing.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Hypothetical Distance (Å) | Hypothetical Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | H···O: ~2.1 | N-H···O: ~170 |

| Halogen Bond | C-Br | O=S | Br···O: ~3.0 | C-Br···O: ~165 |

Absolute Configuration Assignment and Tautomerism Studies

The stereochemical and tautomeric properties of this compound and its derivatives are critical to understanding their chemical behavior and potential applications. While the parent molecule is achiral, derivatives can possess chiral centers, necessitating the determination of their absolute configuration. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents are commonly employed for this purpose nih.gov. The formation of diastereomeric complexes induces chemical shift differences in the NMR spectrum, allowing for the assignment of R/S configurations chadsprep.comyoutube.comlibretexts.org. Advanced techniques like chiral tag molecular rotational resonance (MRR) spectroscopy offer an alternative, highly precise method for assigning absolute configuration by analyzing the rotational spectra of diastereomeric complexes formed between the analyte and a chiral tag molecule nih.gov.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another important consideration. For this compound, the primary focus is on the potential for amine-imine tautomerism, particularly in derivatives where the aniline nitrogen is involved in further bonding. Spectroscopic studies, including ¹⁵N NMR, are powerful tools for investigating such equilibria in solution nih.gov. Quantum mechanical calculations are often used in conjunction with experimental data to estimate the relative stabilities of different tautomers in both the gas phase and in solution, providing insight into the predominant forms under various conditions nih.govrsc.orgacs.org. The position of the tautomeric equilibrium can significantly influence the molecule's hydrogen bonding capabilities and its interactions with other molecules.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound, allowing for functional group identification, conformational analysis, and reaction monitoring. These methods are complementary, as some vibrational modes may be strong in Raman and weak in IR, and vice versa spectroscopyonline.com.

Characteristic Band Assignments for Functional Group Identification

The FT-IR and Raman spectra of this compound are characterized by absorption bands corresponding to its specific functional groups. The presence of the aniline moiety gives rise to characteristic N-H stretching vibrations, typically observed as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum nsf.govresearchgate.netmaterialsciencejournal.org. The methanesulfonyl group (-SO₂CH₃) is identified by its strong, distinct symmetric and asymmetric stretching vibrations of the S=O bonds, generally found in the ranges of 1145-1170 cm⁻¹ and 1335-1370 cm⁻¹, respectively jst.go.jplibretexts.org. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-Br stretching frequency is typically observed in the lower frequency "fingerprint" region of the spectrum.

Interactive Table: Predicted Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amine (-NH₂) | Symmetric Stretch | ~3350 | Medium-Strong | Medium |

| Amine (-NH₂) | Asymmetric Stretch | ~3450 | Medium-Strong | Medium |

| Amine (-NH₂) | Scissoring | 1600-1640 | Medium-Strong | Weak |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Sulfonyl (-SO₂) | Asymmetric Stretch | 1335-1370 | Strong | Medium |

| Sulfonyl (-SO₂) | Symmetric Stretch | 1145-1170 | Strong | Medium |

| Alkyl (-CH₃) | Asymmetric Stretch | ~2960 | Medium | Medium |

| Bromo (-C-Br) | C-Br Stretch | 500-650 | Strong | Medium |

Note: The predicted wavenumbers are based on data from analogous compounds such as bromoanilines and sulfonamides and may vary slightly for the specific molecule. libretexts.orgnih.govnih.govrsc.org

Conformational Analysis and Polymorph Identification

Vibrational spectroscopy is highly sensitive to the local molecular environment, making it an excellent tool for studying conformational isomers (conformers) and solid-state polymorphs researchgate.netamericanpharmaceuticalreview.comsci-hub.st. Rotational spectroscopy studies on similar sulfonamides have shown that the orientation of the functional groups relative to the benzene (B151609) ring can be determined with high precision nih.govnih.gov. In FT-IR and Raman spectra, different polymorphs of a compound can exhibit distinct spectral profiles, including shifts in peak positions, changes in peak intensities, and the appearance or disappearance of bands researchgate.netamericanpharmaceuticalreview.comsci-hub.st. These differences arise from variations in intermolecular interactions, such as hydrogen bonding, and molecular conformations within the crystal lattice. Low-frequency Raman spectroscopy (typically below 200 cm⁻¹) is particularly powerful for polymorph discrimination, as this region contains vibrations related to the crystal lattice itself (phonon modes) nih.govcoherent.com.

In-situ Reaction Monitoring Applications

The real-time monitoring of chemical reactions is crucial for process optimization and safety. In-situ FT-IR spectroscopy, often utilizing attenuated total reflection (ATR) fiber-optic probes, allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction irdg.orgjascoinc.commdpi.com. For the synthesis of this compound, this technique could be employed to monitor the progress of the sulfonation or bromination steps. By tracking the appearance of the characteristic strong S=O stretching bands of the sulfonyl group or the disappearance of a reactant's key vibrational band, chemists can determine reaction kinetics, identify intermediates, and confirm reaction endpoints precisely and efficiently mdpi.comyoutube.com.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural confirmation of organic compounds measurlabs.comnih.gov. Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition chimia.ch.

Accurate Mass Determination and Elemental Composition Confirmation

For this compound (C₇H₇BrN₂O₂S), HRMS can confirm its elemental formula by measuring the exact mass of its molecular ion. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and its M+2 peak, which are separated by approximately 2 Da and have nearly equal intensity. This unique isotopic signature, combined with the accurate mass measurement, provides definitive evidence for the presence and number of bromine atoms in the molecule researchgate.net. HRMS is routinely used in the analysis of sulfonamides and related compounds to confirm their identity in complex matrices researchgate.net.

Interactive Table: HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| C₇H₇⁷⁹BrN₂O₂S | [M]⁺ | 277.94933 | 100.0 |

| C₇H₇⁸¹BrN₂O₂S | [M+2]⁺ | 279.94728 | 97.3 |

| C₈H₇⁷⁹BrN₂O₂S | [M+1]⁺ | 278.95269 | 8.2 |

| C₇H₇⁷⁹BrN₂O₂S¹⁸O | [M+2]⁺ (from ¹⁸O) | 279.95368 | 0.2 |

| C₇H₇⁷⁹BrN₂O₂³⁴S | [M+2]⁺ (from ³⁴S) | 279.94503 | 4.5 |

Note: The table shows the calculated exact masses for the primary molecular ions containing the two major isotopes of bromine. The high resolution of HRMS allows for the differentiation of these isotopic peaks from other potential ions of the same nominal mass.

Fragmentation Pathway Elucidation and Structural Insights

The elucidation of fragmentation pathways in mass spectrometry provides critical structural information about a molecule. For this compound, the fragmentation pattern upon electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be predicted based on the established fragmentation of related aromatic compounds, such as bromoanilines and sulfonamides. The presence of the bromine atom, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), serves as a key marker in identifying bromine-containing fragments. chegg.comwpmucdn.com

A plausible fragmentation pathway for this compound would likely initiate with the formation of the molecular ion (M+•). Subsequent fragmentation could proceed through several key bond cleavages. A primary fragmentation event is often the cleavage of the C-S bond, leading to the loss of a methylsulfonyl radical (•SO2CH3) or a methanesulfonyl group. Another significant fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. For aromatic sulfonamides, common fragment ions observed correspond to the loss of SO2, generating a radical cation of the corresponding aniline.

In the case of this compound, heterolytic cleavage of the sulfonamide bond could lead to the formation of a key fragment ion. The loss of the SO2 group from a precursor ion is also a common fragmentation pathway for sulfonamides. The initial molecular ion of this compound would show a characteristic isotopic pattern for the two bromine isotopes. Subsequent fragmentation would lead to various product ions. For instance, the loss of a methyl radical (•CH3) from the sulfonyl group is a possible initial fragmentation step. This could be followed by the loss of sulfur dioxide (SO2). Alternatively, cleavage of the C-S bond could directly lead to the loss of the entire methanesulfonyl group. The resulting bromoaniline radical cation could then undergo further fragmentation, such as the loss of a bromine radical or hydrogen cyanide (HCN).

Table 1: Predicted Key Fragment Ions of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]+ | [M+H - CH4SO2]+ | CH4SO2 |

| [M+H]+ | [M+H - SO2]+ | SO2 |

| [M+H]+ | [M+H - Br]+ | Br |

| [M+H - SO2]+ | [M+H - SO2 - HCN]+ | HCN |

Note: This table is illustrative and based on general fragmentation patterns of related compounds.

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the selective and sensitive detection of compounds in complex matrices. purdue.edu This is particularly valuable for the analysis of aniline derivatives, which can be present at trace levels in environmental and biological samples. chrom-china.comnih.govd-nb.info The use of MS/MS, often coupled with a chromatographic separation method like liquid chromatography (LC) or gas chromatography (GC), allows for the unambiguous identification and quantification of target analytes. d-nb.info

In an LC-MS/MS analysis of a complex mixture containing this compound, the first stage of mass spectrometry (MS1) would isolate the protonated molecule ([M+H]+) of the target compound. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment into characteristic product ions. The second stage of mass spectrometry (MS2) then detects these specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, as the detection is based on a specific precursor-to-product ion transition. d-nb.info

The advantages of using MS/MS for the analysis of complex mixtures include:

High Selectivity: By monitoring a specific fragmentation pathway, interferences from other components in the matrix can be significantly reduced.

High Sensitivity: The low chemical noise in SRM/MRM experiments allows for the detection of analytes at very low concentrations.

Structural Confirmation: The presence of multiple, specific product ions provides a higher degree of confidence in the identification of the analyte compared to single-stage MS.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion 1 (m/z) | [M+H - SO2]+ |

| Product Ion 2 (m/z) | [M+H - CH4SO2]+ |

| Collision Energy | Optimized for each transition |

Note: The specific m/z values would need to be determined experimentally.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion)

While this compound itself is an achiral molecule, its derivatives can be chiral, or it can be used as a precursor in the synthesis of chiral ligands. nih.govresearchgate.net In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for stereochemical analysis. slideshare.netwikipedia.org

Applicable to Chiral Derivatives or when used in Chiral Ligand Synthesis

The introduction of a chiral center to the this compound scaffold, for instance, through the derivatization of the amine group with a chiral auxiliary, would render the molecule optically active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orgmgcub.ac.in These techniques are highly sensitive to the three-dimensional arrangement of atoms in a molecule.

In the context of chiral ligand synthesis, this compound could serve as a building block. For example, the amine functionality could be used to connect to a chiral backbone, or the aromatic ring could be functionalized to create a chiral environment. The resulting chiral ligands, when complexed with metal ions, can be effective catalysts in asymmetric synthesis. nih.gov CD and ORD spectroscopy would be essential tools to characterize these chiral ligands and their metal complexes, providing information about their conformation and stereochemistry.

Determination of Enantiomeric Excess and Absolute Configuration

A crucial application of chiroptical spectroscopy is the determination of enantiomeric excess (ee) and the assignment of absolute configuration for chiral compounds. nih.govnih.govlibretexts.org

Determination of Enantiomeric Excess: The magnitude of the CD or ORD signal is directly proportional to the concentration difference between the two enantiomers in a sample. rsc.org By measuring the chiroptical response of a sample and comparing it to that of an enantiomerically pure standard, the enantiomeric excess can be accurately determined. researchgate.net A calibration curve can be constructed by plotting the CD or ORD signal against known enantiomeric compositions.

Table 3: Example of Data for Determining Enantiomeric Excess using CD Spectroscopy

| Sample | Enantiomeric Excess (%) | CD Signal (mdeg) at λmax |

| (R)-enantiomer | 100 | +10.0 |

| (S)-enantiomer | -100 | -10.0 |

| Racemic Mixture | 0 | 0.0 |

| Unknown Sample | To be determined | +5.0 |

Note: This is a hypothetical example. Based on this data, the unknown sample would have an enantiomeric excess of 50% in favor of the (R)-enantiomer.

Determination of Absolute Configuration: The absolute configuration of a chiral molecule can often be determined by comparing its experimental CD or ORD spectrum with that of a related compound of known absolute configuration. libretexts.org Empirical rules, such as the Octant Rule for ketones, can sometimes be applied to predict the sign of the Cotton effect in an ORD spectrum or the sign of the CD band, which is related to the absolute configuration. For more complex molecules, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the theoretical CD or ORD spectrum for a given absolute configuration. The comparison of the calculated spectrum with the experimental one can then allow for the unambiguous assignment of the absolute configuration.

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Methanesulfonylaniline

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed in chemistry and materials science to predict molecular geometries, electronic properties, and spectroscopic data. For a molecule like 2-Bromo-6-methanesulfonylaniline (B6204327), DFT calculations can provide a detailed understanding of its conformational landscape, the distribution of its frontier molecular orbitals, and its electrostatic potential surface.

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. The presence of the methanesulfonyl and bromo substituents on the aniline (B41778) ring introduces the possibility of different conformers due to rotation around single bonds.

A thorough conformational analysis would typically be performed to identify all possible low-energy conformers. The relative energies of these conformers are calculated to determine the most stable, or ground-state, geometry. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Length (Å) | C-Br | 1.91 |

| C-S | 1.78 | |

| S=O | 1.45 | |

| C-N | 1.40 | |

| Bond Angle (°) | C-C-Br | 120.5 |

| C-C-S | 119.8 | |

| O=S=O | 118.5 | |

| C-S-C | 104.2 | |

| Dihedral Angle (°) | C-C-S-O | 65.0 |

Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing nature of the bromo and methanesulfonyl groups is expected to influence the energies of these orbitals significantly.

Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Illustrative Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methanesulfonyl group and the nitrogen atom of the aniline group, while the hydrogen atoms of the amine group and the regions around the bromine atom might exhibit positive potential.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are also highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) can provide valuable support for the assignment of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate these parameters.

The calculated chemical shifts for the ¹H and ¹³C nuclei of this compound would be compared with experimental data to confirm its structure. The chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the electron-donating and electron-withdrawing groups present in the molecule.

Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Illustrative Calculated Chemical Shift (ppm) |

| C-NH₂ | 145.2 |

| C-Br | 115.8 |

| C-SO₂CH₃ | 138.5 |

| Aromatic C-H | 125.0 - 130.0 |

| -SO₂CH₃ | 45.3 |

| -NH₂ | 4.5 |

| Aromatic H | 7.0 - 7.5 |

Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available. Chemical shifts are referenced to a standard (e.g., TMS).

Theoretical calculations of vibrational frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule.

The predicted spectrum for this compound would exhibit characteristic peaks for the N-H stretches of the amine group, the S=O stretches of the methanesulfonyl group, C-H stretches of the aromatic ring and the methyl group, and various other vibrations associated with the carbon skeleton.

Illustrative Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) |

| N-H Symmetric Stretch | 3400 |

| N-H Asymmetric Stretch | 3500 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 |

| S=O Asymmetric Stretch | 1350 |

| S=O Symmetric Stretch | 1150 |

| C-N Stretch | 1300 |

| C-S Stretch | 750 |

| C-Br Stretch | 650 |

Note: The data in this table is illustrative and represents typical values for similar chemical moieties, as specific computational studies on this compound are not publicly available. Calculated frequencies are often scaled to better match experimental data.

UV-Vis Absorption Maxima and Oscillator Strengths